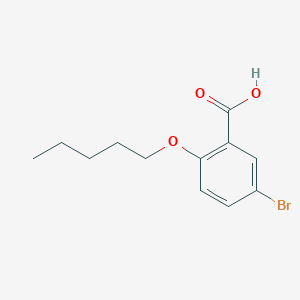
Benzoic acid, 5-bromo-2-(pentyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 5-bromo-2-(pentyloxy)-: is an organic compound with the molecular formula C12H15BrO3 It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a pentyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 5-bromo-2-(pentyloxy)- typically involves the bromination of 2-(pentyloxy)benzoic acid. The reaction conditions often include the use of bromine or other brominating agents such as N-bromosuccinimide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 5-position.
Industrial Production Methods: While specific industrial production methods for benzoic acid, 5-bromo-2-(pentyloxy)- are not widely documented, the general approach would involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzoic acid, 5-bromo-2-(pentyloxy)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The pentyloxy group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of the pentyloxy group.
Reduction: Formation of 2-(pentyloxy)benzoic acid from the reduction of the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: Benzoic acid, 5-bromo-2-(pentyloxy)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions.
Biology and Medicine: Research into the biological activity of benzoic acid derivatives has shown potential applications in developing new pharmaceuticals. The bromine and pentyloxy substituents may impart unique biological properties, making this compound a candidate for drug discovery and development.
Industry: In the industrial sector, benzoic acid, 5-bromo-2-(pentyloxy)- can be used in the synthesis of specialty chemicals, including agrochemicals and materials science applications.
Mecanismo De Acción
The mechanism of action of benzoic acid, 5-bromo-2-(pentyloxy)- in biological systems is not well-documented. it is likely to interact with molecular targets through its bromine and pentyloxy substituents, which can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features and the biological context.
Comparación Con Compuestos Similares
- Benzoic acid, 5-bromo-2-(2-methoxyethoxy)-
- Benzoic acid, 5-bromo-2-(2-propynyloxy)-
- Benzoic acid, 5-bromo-2-(dodecyloxy)-
- Benzoic acid, 5-chloro-2-(pentyloxy)-
- Benzoic acid, 5-nitro-2-(pentyloxy)-
Comparison: Benzoic acid, 5-bromo-2-(pentyloxy)- is unique due to the presence of both a bromine atom and a pentyloxy group The bromine atom can participate in various substitution reactions, while the pentyloxy group can undergo oxidation or reduction
Propiedades
Número CAS |
60783-94-0 |
|---|---|
Fórmula molecular |
C12H15BrO3 |
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
5-bromo-2-pentoxybenzoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-2-3-4-7-16-11-6-5-9(13)8-10(11)12(14)15/h5-6,8H,2-4,7H2,1H3,(H,14,15) |
Clave InChI |
YYEDWMFBBMTXFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=C(C=C(C=C1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B15080151.png)

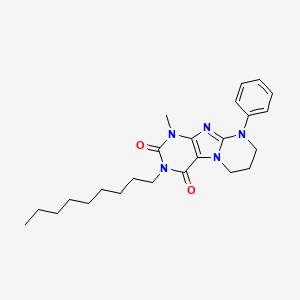
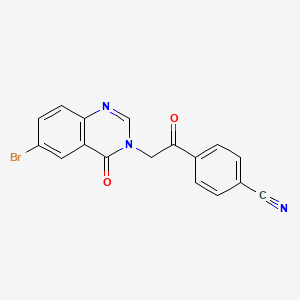
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B15080181.png)

![4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15080194.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15080196.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B15080201.png)
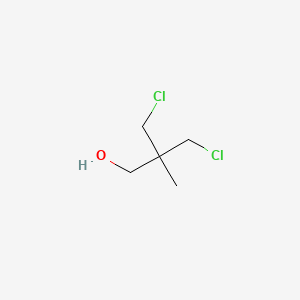
![N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B15080212.png)
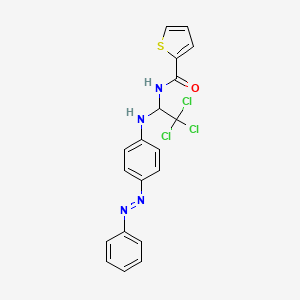
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15080218.png)
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15080222.png)
